molecular formula C9H8ClF3N2O B7569719 6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide

6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide

Cat. No.: B7569719
M. Wt: 252.62 g/mol
InChI Key: WNNVXNRHNAORKT-UHFFFAOYSA-N
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Description

6-Chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 6-chloro substituent on the pyridine ring and a 3,3,3-trifluoropropyl group attached to the carboxamide nitrogen.

Properties

IUPAC Name

6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O/c10-7-2-1-6(5-15-7)8(16)14-4-3-9(11,12)13/h1-2,5H,3-4H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNVXNRHNAORKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with 3,3,3-trifluoropropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of automated reactors to maintain precise control over reaction conditions such as temperature, pressure, and pH. The product is then purified using techniques like crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyridine-3-Carboxamide Derivatives

Table 1: Structural and Functional Comparison of Pyridine-3-Carboxamide Analogues
Compound Name Substituents on Pyridine/Carboxamide Molecular Formula Key Properties/Applications References
6-Chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 6-Cl, N-(CF₃CH₂CH₂) C₉H₇ClF₃N₂O Enhanced lipophilicity; potential CNS activity
6-Chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide 6-Cl, N-(2-morpholinophenyl) C₁₆H₁₆ClN₃O₂ Unknown; structural similarity to kinase inhibitors
6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide 6-Cl, N-(3-F-benzyl)-N-Me sulfonamide C₁₃H₁₁ClFN₂O₂S Sulfonamide group may alter solubility and target selectivity
6-Chloro-N-[3-(cyclopentaquinolinyl)propyl]pyridine-3-carboxamide (3b) 6-Cl, N-(cyclopentaquinolinyl-propyl) C₂₁H₂₀ClN₃O Alzheimer’s disease research; modulates acetylcholinesterase

Key Observations :

  • The chlorine atom at position 6 is conserved across analogues, suggesting its role in electronic modulation or steric hindrance during target binding .
  • The carboxamide linker provides hydrogen-bonding capacity, critical for interactions with biological targets like enzymes or receptors .

Trifluoropropyl-Containing Compounds

Table 2: Comparison with Other Trifluoropropyl Derivatives
Compound Name Core Structure Application/Activity Impact of Trifluoropropyl Group References
This compound Pyridine-carboxamide Hypothesized CNS/anti-inflammatory Enhances metabolic stability
Cangrelor (Anti-platelet agent) Adenosine triphosphate analogue Inhibits platelet aggregation Increases resistance to enzymatic degradation
Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine Silylation reagent Derivatization of estrogens/β-blockers Improves GC-MS detection sensitivity
Mercury-iodo(3,3,3-trifluoropropyl) Organomercury compound Industrial/chemical synthesis Alters reactivity and toxicity profile

Key Observations :

  • The trifluoropropyl group reduces metabolic oxidation due to the strong C-F bonds, a feature exploited in Cangrelor to prolong therapeutic action .
  • In silylation reagents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine), the trifluoropropyl group enhances volatility and detection limits in analytical chemistry .
  • The group’s electron-withdrawing nature may influence the electronic environment of adjacent functional groups, affecting reactivity in synthesis (e.g., Pd-catalyzed coupling in ) .

Biological Activity

6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H8ClF3N2O
  • CAS Number : 1342741-24-5

The compound features a pyridine ring substituted with a chloro group and a trifluoropropyl moiety, which enhances its lipophilicity and stability. These properties are crucial for its interaction with biological targets.

Synthesis

The synthesis typically involves the reaction of 6-chloronicotinic acid with 3,3,3-trifluoropropylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction conditions are optimized to ensure high yield and purity through methods such as crystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of 12.80 μg/mL .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

The mechanism involves binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes critical for bacterial survival or inflammatory responses by forming stable complexes that block active sites .

Study on Anticancer Activity

A study assessed the anticancer properties of several fluorinated compounds, including derivatives similar to this compound. Results indicated that these compounds could inhibit cancer cell proliferation effectively, particularly against C6 glioma cells .

CompoundIC50 (μg/mL)Target Cell Line
This compound4.16C6 Glioma
Similar Fluorinated Compound12.80Staphylococcus aureus

Applications in Drug Development

Given its promising biological activities, this compound is being investigated as a lead candidate for developing new therapeutic agents targeting microbial infections and inflammatory diseases. Its unique structural characteristics may allow for further modifications to enhance efficacy and selectivity.

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